alpha-NADPH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

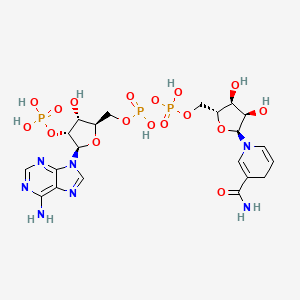

Alpha-NADPH is a nicotinamide dinucleotide that is NADPH in which the anomeric centre of the ribosyldihydronicotinamide moiety has alpha- rather than beta-configuration. It is a conjugate acid of an this compound(4-).

科学研究应用

Biochemical Significance

Alpha-NADPH serves as an essential electron donor in numerous biochemical reactions. It plays a pivotal role in:

- Biosynthesis : this compound is fundamental for the biosynthesis of nucleic acids, fatty acids, and cholesterol. It provides the reducing power necessary for synthesizing these macromolecules.

- Antioxidative Defense : It is involved in the regeneration of glutathione, a critical antioxidant that protects cells from oxidative stress. Studies show that reduced levels of this compound correlate with increased oxidative stress and inflammation, particularly in mitochondrial diseases .

Medical Applications

This compound has significant implications in medical research and therapeutic applications:

- Cancer Research : In cancer cells, altered NADPH homeostasis contributes to tumor growth and survival. For instance, mutations in NAD kinase lead to increased NADPH levels, promoting cancer cell proliferation . Targeting NADPH-generating pathways presents a potential therapeutic strategy.

- Cardiovascular Health : this compound oxidase activity is linked to reactive oxygen species production, influencing cardiovascular diseases. Modulating this pathway may offer new treatment avenues for conditions like hypertension .

Industrial Biotechnology

In industrial settings, this compound is crucial for:

- Biocatalysis : Many enzyme-catalyzed reactions require this compound as a cofactor. Its regeneration is vital for the sustainable production of pharmaceuticals and biofuels. For example, engineering microbial systems to enhance NADPH availability can improve the yield of secondary metabolites .

- Nanotechnology : this compound's properties are utilized in phenolic-enabled nanotechnology for biomedical applications. Its reactivity facilitates the creation of nanoparticles used in drug delivery and biosensing .

Case Study 1: Cancer Cell Metabolism

Research indicates that cancer cells exhibit increased reliance on NADPH for growth and survival. A study demonstrated that silencing NAD kinase in diffuse large B-cell lymphoma cells reduced NADPH levels and inhibited cell proliferation . This highlights the potential of targeting NADPH pathways in cancer therapy.

Case Study 2: Mitochondrial Dysfunction

In mitochondrial disease models, decreased this compound production was associated with increased oxidative stress and cell death. Restoration of NADPH levels through metabolic engineering improved cell survival under glucose-restricted conditions .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biochemistry | Electron donor in biosynthesis | Essential for nucleic acid and lipid synthesis |

| Cancer Research | Targeting NAD kinase mutations | Increased NADPH correlates with tumor growth |

| Cardiovascular Health | Modulation of NADPH oxidase activity | Potential treatment for hypertension |

| Industrial Biotechnology | Biocatalysis in pharmaceutical production | Enhanced yields through engineered microbial systems |

| Nanotechnology | Drug delivery systems | Utilization of this compound in nanoparticle synthesis |

属性

分子式 |

C21H30N7O17P3 |

|---|---|

分子量 |

745.4 g/mol |

IUPAC 名称 |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1 |

InChI 键 |

ACFIXJIJDZMPPO-OPDHFMQKSA-N |

手性 SMILES |

C1C=CN(C=C1C(=O)N)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |

规范 SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。